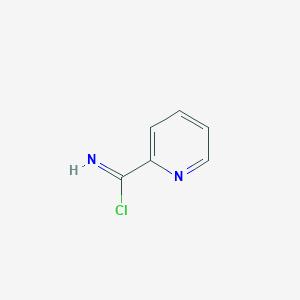

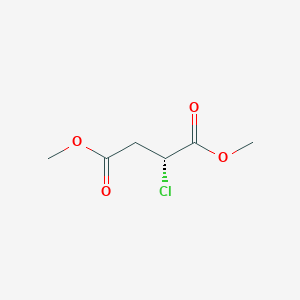

![molecular formula C8H4N2S B050402 Thieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-95-5](/img/structure/B50402.png)

Thieno[3,2-b]pyridine-6-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine-6-carbonitrile and related compounds involves various strategies. For example, Abdelriheem et al. (2015) reported the synthesis of thieno[2,3-b]pyridines and related compounds through a process that starts with sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, leading to various derivatives through elemental analysis, spectral data, and alternative synthesis methods (Abdelriheem, Ahmad, & Abdelhamid, 2015). Another approach by Tumey et al. (2008) involves the synthesis of thieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, highlighting a scalable and facile method (Tumey, Bhagirath, Wu, & Boschelli, 2008).

Molecular Structure Analysis

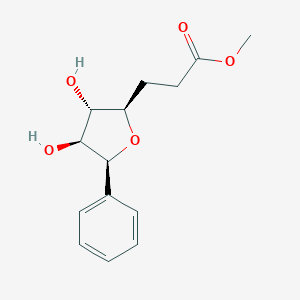

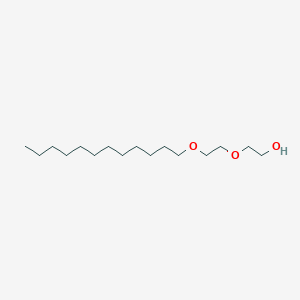

The molecular structure of this compound is characterized by the fusion of a thiophene ring with a pyridine ring, incorporating a carbonitrile group at the 6-position. This structure contributes to the compound's unique chemical properties and reactivity. X-ray crystallographic studies have provided detailed insights into the planarity of the thienopyridine ring systems and the internal bond angles and lengths, offering a basis for understanding its chemical behavior (Klemm, Weakley, & Yoon, 1999).

Chemical Reactions and Properties

Thieno[3,2-b]pyridine-6-carbonitriles undergo various chemical reactions, leading to the synthesis of a wide range of derivatives. These reactions include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are pivotal for creating compounds with potential biological activities. For instance, Boschelli et al. (2005) explored the synthesis and Src kinase inhibitory activity of derivatives, modifying substituents to enhance activity, demonstrating the compound's utility in medicinal chemistry (Boschelli, Wu, Barrios Sosa, Durutlic, Chen, Wang, Golas, Lucas, & Boschelli, 2005).

Scientific Research Applications

X-ray Crystallographic Studies : Thieno[3,2-b]pyridine derivatives have been analyzed using X-ray crystallography to determine their structural properties, including bond angles and lengths. This helps in understanding their molecular structure and potential applications in various fields (Klemm, Weakley, & Yoon, 1999).

Synthesis and Characterization : Various studies have focused on the synthesis and characterization of thieno[3,2-b]pyridine derivatives. These research efforts aim to explore new synthetic routes and understand the chemical properties of these compounds (Abdel-fattah, Elneairy, Gouda, & Attaby, 2008).

Anticancer Activity : Some thieno[3,2-b]pyridine derivatives have been evaluated for their potential anticancer properties. This includes studies on how these compounds interact with cancer cell lines and their efficacy in inhibiting tumor growth (Elansary, Moneer, Kadry, & Gedawy, 2012).

Src Kinase Inhibitory Activity : Thieno[3,2-b]pyridine-6-carbonitriles have been identified as inhibitors of Src kinase activity, an enzyme associated with cancer progression. Research in this area focuses on structure-activity relationships to optimize the inhibitory effect of these compounds (Boschelli et al., 2005).

Synthesis of Novel Heterocyclic Compounds : The thieno[3,2-b]pyridine framework has been utilized in the synthesis of novel heterocyclic compounds. These compounds have potential applications in pharmaceuticals and material science (Abdelhamid, Ismail, Abdel-Gawad, Ghorab, & Abdel-Aziem, 2008).

Fluorescence Studies for Drug Delivery : The photophysical properties of certain thieno[3,2-b]pyridine derivatives have been studied for potential use in drug delivery systems. These studies focus on understanding how these compounds behave in different environments, which is crucial for their application in targeted drug delivery (Carvalho et al., 2013).

Mechanism of Action

Target of Action

Thieno[3,2-b]pyridine derivatives are known for their wide range of pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of protein kinase involved in cell proliferation and survival, making it a significant target in cancer research .

Mode of Action

Thieno[2,3-b]pyridines have been shown to interact with their targets, such as pim-1 kinase, leading to changes in cell proliferation and survival . This interaction can result in the inhibition of cancer cell growth .

Biochemical Pathways

Thieno[3,2-b]pyridine derivatives can affect various biochemical pathways. For instance, they can inhibit protein kinases, which play key roles in several signal transduction pathways . This inhibition can lead to effects such as cell cycle arrest, apoptosis of cancer cells, and reduced metastasis .

Result of Action

The molecular and cellular effects of Thieno[3,2-b]pyridine-6-carbonitrile’s action are likely to be related to its inhibitory effects on its targets. For instance, the inhibition of Pim-1 kinase can lead to cell cycle arrest and apoptosis of cancer cells . Moreover, thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s aqueous solubility can impact its bioavailability and thus its efficacy

Future Directions

Thieno[3,2-b]pyridine-6-carbonitrile and its derivatives hold promise in drug development due to their various biological activities . Future research could focus on further exploring their potential therapeutic applications and improving their selectivity, efficiency, and safety as anticancer medicines .

properties

IUPAC Name |

thieno[3,2-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCIXUKZMDUDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552925 | |

| Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116538-95-5 | |

| Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116538-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Thieno[3,2-b]pyridine-6-carbonitrile derivatives attractive for Src kinase inhibition?

A1: Research indicates that Thieno[3,2-b]pyridine-6-carbonitriles demonstrate promising inhibitory activity against Src kinase. [, ] This enzyme plays a crucial role in various cellular processes, including growth and proliferation. The structure of these compounds allows for modifications that can potentially enhance their potency and selectivity as Src kinase inhibitors.

Q2: How do structural modifications impact the Src kinase inhibitory activity of Thieno[3,2-b]pyridine-6-carbonitriles?

A2: Studies exploring structure-activity relationships have revealed key insights:

- C-2 Substituents: Replacing the phenyl group at the C-2 position with a 3,5-disubstituted thiophene ring generally led to improved Src kinase inhibitory activity. [] This suggests that specific substitutions on the thiophene ring could be crucial for enhancing potency.

- C-7 Substituents: Introducing a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position significantly boosted the inhibition of Src kinase enzymatic activity. [] This highlights the importance of the C-7 substituent in determining inhibitory potency.

- Impact of Amino Groups: While aminomethyl and aminoethyl groups at the para position of the C-2 phenyl group maintained activity, direct attachment of an amino group to this position decreased it. [] This suggests a potential steric or electronic influence on binding affinity.

Q3: Are there any this compound derivatives that have shown promising in vivo activity?

A3: Yes, research indicates that at least one analog displayed in vivo activity comparable to SKI-606, a 3-quinolinecarbonitrile Src kinase inhibitor undergoing clinical trials. [] This finding underscores the therapeutic potential of these compounds and warrants further investigation.

Q4: What synthetic routes are available for preparing Thieno[3,2-b]pyridine-6-carbonitriles?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

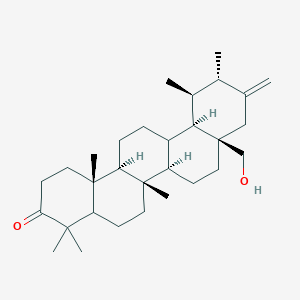

![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)